![molecular formula C17H12N2O B2827676 4-(Naphtho[2,1-d]oxazol-2-yl)aniline CAS No. 56317-26-1](/img/structure/B2827676.png)
4-(Naphtho[2,1-d]oxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphtho[2,1-d]oxazol-2-yl)aniline is a chemical compound with the molecular formula C9H8N2O . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of naphtho[2,1-d]oxazoles, which includes 4-(Naphtho[2,1-d]oxazol-2-yl)aniline, can be achieved from readily available naphthols and amines . The process uses TEMPO as the oxygen source and has outstanding functional group tolerance . This method allows for the construction of the naphthoxazole-related bioactive molecule PBNI and naphthoxazole-doped materials .Molecular Structure Analysis
The linear formula of 4-(Naphtho[2,1-d]oxazol-2-yl)aniline is C9H8N2O . The InChI code is 1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2 .Physical And Chemical Properties Analysis
4-(Naphtho[2,1-d]oxazol-2-yl)aniline is a solid substance . It has a molecular weight of 160.18 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
- Synthesis of Naphtho[2,1-d]oxazoles : Researchers have developed a general and practical synthesis of naphtho[2,1-d]oxazoles from readily available naphthols and amines using TEMPO as the oxygen source. This method demonstrates outstanding functional group tolerance and allows the rapid assembly of a small library of naphtho[2,1-d]oxazole skeletons, which are otherwise challenging to prepare by other means .
- Compound 4 : This compound, derived from 4-(Naphtho[2,1-d]oxazol-2-yl)aniline, exhibits strong fluorescence intensity in dichloromethane solution. Additionally, it shows high fatigue resistance in poly(methyl methacrylate) (PMMA) film .
- Naphthalenediol Derivatives : Naphtho[2,1-d]oxazol-2-yl aniline derivatives have potential applications as inhibitors. For instance, an alkylamide-arm derivative inhibits malignant melanoma, breast cancer, and leukemia .
Organic Synthesis and Medicinal Chemistry
Fluorescent Materials
Inhibitors and Therapeutics
Safety and Hazards
The safety information for 4-(Naphtho[2,1-d]oxazol-2-yl)aniline indicates that it may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that oxazole derivatives, which include this compound, have a broad range of biological activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Oxazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
It is known that oxazole derivatives can have a range of biological activities, including anticancer effects .
properties
IUPAC Name |
4-benzo[g][1,3]benzoxazol-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-13-8-5-12(6-9-13)17-19-15-10-7-11-3-1-2-4-14(11)16(15)20-17/h1-10H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQNJRAYEHNHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=N3)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.